molecular formula C27H38O6 B10818249 Ganolactone B

Ganolactone B

Cat. No.: B10818249
M. Wt: 458.6 g/mol
InChI Key: FXUVJKGSDBTXTJ-MJJUKISYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganolactone B is a lanostane-type triterpenoid compound isolated from the fruiting bodies of the fungus Ganoderma sinense. This compound is part of a larger group of highly oxygenated lanostane-type triterpenoids that have been identified in various Ganoderma species. Ganoderma sinense, along with other Ganoderma species, has been used in traditional Chinese, Japanese, and Korean medicine for its various pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ganolactone B involves the extraction of dried, chipped fruiting bodies of Ganoderma sinense. The extraction process includes soaking the fruiting bodies in acetone at room temperature overnight. The resulting extract is then suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The chloroform layer is subjected to silica gel column chromatography to separate it into fractions. Further purification using silica gel column chromatography yields this compound .

Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The compound is primarily obtained through the extraction and purification processes described above, which are typically conducted in research laboratories.

Chemical Reactions Analysis

Types of Reactions: Ganolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Ganolactone B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of lanostane-type triterpenoids.

    Biology: Research has shown that this compound possesses bioactive properties, including antioxidant and anti-inflammatory activities.

    Medicine: this compound is investigated for its potential therapeutic effects, such as antitumor, antihypertensive, and liver-protective activities.

Mechanism of Action

The mechanism of action of Ganolactone B involves its interaction with various molecular targets and pathways. It exerts its effects through modulation of specific enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence pathways related to antioxidant defense and immune response .

Comparison with Similar Compounds

  • Ganoderiol A
  • Ganodermatriol
  • Ganodermanontriol
  • Dehydrolucidenic acid
  • Ganoderic acid D
  • Ganoderic acid A

Comparison: Ganolactone B is unique among these compounds due to its specific structure, which includes a 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone configuration. This structure imparts distinct bioactive properties that differentiate it from other lanostane-type triterpenoids. For example, while Ganoderiol A and Ganodermatriol also exhibit bioactive properties, their structural differences result in varying degrees of activity and specificity in biological systems .

Properties

Molecular Formula

C27H38O6

Molecular Weight

458.6 g/mol

IUPAC Name

(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

InChI

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16-,17-,18-,24-,25+,26?,27-/m0/s1

InChI Key

FXUVJKGSDBTXTJ-MJJUKISYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C5(CCC(=O)O5)C)C)C)O)(C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.